Phenyl-(5-phenyl-1,3,4-oxadiazol-2-yl)methanone

Thermal Stability Solid Handling Procurement

Medicinal chemistry programs requiring MCH-1 receptor antagonist scaffolds often face poor synthetic yield and thermal instability with alternative oxadiazoles. This 2-benzoyl-5-phenyl-1,3,4-oxadiazole resolves both issues: it delivers 88% one-pot metal-free synthesis and a melting point of 95-97 °C for room-temperature solid handling. • 88% high-yield one-pot I₂/K₂CO₃ synthesis enables cost-efficient kilo-scale preparation. • Intermediate logP of 2.97 precisely bridges polar-to-lipophilic SAR without sacrificing membrane permeability. • Multiple publicly available GC-MS spectra (SpectraBase, MassBank) support immediate analytical method validation.

Molecular Formula C15H10N2O2
Molecular Weight 250.25 g/mol
CAS No. 19836-23-8
Cat. No. B009220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl-(5-phenyl-1,3,4-oxadiazol-2-yl)methanone
CAS19836-23-8
Molecular FormulaC15H10N2O2
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H10N2O2/c18-13(11-7-3-1-4-8-11)15-17-16-14(19-15)12-9-5-2-6-10-12/h1-10H
InChIKeyBQDNZODZBRVPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl-(5-phenyl-1,3,4-oxadiazol-2-yl)methanone: Overview & Core Applications


Phenyl-(5-phenyl-1,3,4-oxadiazol-2-yl)methanone (synonym: 2-Benzoyl-5-phenyl-1,3,4-oxadiazole; CAS 19836-23-8) is a 2,5-disubstituted 1,3,4-oxadiazole heterocycle with the molecular formula C₁₅H₁₀N₂O₂ and a molecular weight of 250.25 g/mol . Structurally distinct from simpler mono-aryl oxadiazoles by the presence of both a 5-phenyl substituent and a 2-benzoyl moiety, this compound is characterized by a calculated logP of 2.97 and a polar surface area (PSA) of 55.99 Ų . While the 1,3,4-oxadiazole scaffold is broadly associated with antimicrobial, anticancer, and anti-inflammatory activities, this specific compound serves as a key building block in medicinal chemistry for the synthesis of more complex bioactive molecules, including azetidinyl-containing melanin-concentrating hormone (MCH) receptor ligands [1]. Experimental reference data, including gas chromatography-mass spectrometry (GC-MS) spectra and physicochemical parameters, are publicly available, facilitating its use as an analytical standard [2].

Structural Requirements and Physicochemical Tuning


Selecting an interchangeable 1,3,4-oxadiazole for medicinal chemistry or materials science applications without considering the specific 2,5-disubstitution pattern can lead to significant differences in lipophilicity, thermal stability, and synthetic tractability [1]. The 2-benzoyl group in Phenyl-(5-phenyl-1,3,4-oxadiazol-2-yl)methanone elevates the logP to 2.97, markedly increasing hydrophobicity compared to the unsubstituted 2-phenyl-1,3,4-oxadiazole (logP ~1.5), which directly impacts membrane permeability and pharmacokinetic profiles . Similarly, its higher melting point (95–97 °C) provides superior room-temperature solid handling characteristics over its lower-melting 2-phenyl analog (34–35 °C), an important practical consideration for procurement and formulation . Furthermore, analogs with halogen substitutions at the 2-position, such as 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole, exhibit even higher melting points (~162 °C) and often lower yields in one-pot syntheses, presenting different trade-offs in process scalability . Finally, this compound is a required intermediate in a specific, patent-protected space of azetidinyl MCH receptor modulators, making it irreplaceable for drug discovery programs targeting this mechanism [2].

Quantitative Evidence vs. Closest Analogs


Thermal Stability vs. 2-Phenyl-1,3,4-oxadiazole

The target compound exhibits a melting point of 95–97 °C. In direct comparison, the structurally simpler 2-phenyl-1,3,4-oxadiazole (CAS 825-56-9) has a reported melting point of 34–35 °C, which is substantially lower . This ~60 °C difference demonstrates a significant improvement in thermal stability and solid-state handling properties at room temperature.

Thermal Stability Solid Handling Procurement

Lipophilicity Tuning vs. Core Scaffold

The reported logP for the target compound is 2.97 . For the comparator 2-phenyl-1,3,4-oxadiazole, the calculated logP is approximately 1.5 (ACD/Labs estimate) . The addition of the 2-benzoyl group increases lipophilicity by roughly 1.5 log units, moving the compound into a more favorable partition coefficient range for blood-brain barrier penetration and membrane interaction.

Lipophilicity Drug-likeness ADME

Mass Spectral Database Coverage vs. Other Diaryl Oxadiazoles

The compound possesses three experimentally recorded GC-MS spectra in the SpectraBase database and a fully annotated high-resolution mass spectrum in the MassBank repository (Accession MSBNK-Fac_Eng_Univ_Tokyo-JP002984) [1]. In contrast, the unsubstituted 2-phenyl-1,3,4-oxadiazole has only one GC-MS entry, and many other 2,5-diaryl oxadiazoles lack public mass spectral data entirely [2]. This richer spectral documentation reduces identification uncertainty and facilitates method development in analytical chemistry.

GC-MS Analytical Standards Metabolomics

One-Pot Synthesis Advantage vs. Halogenated Analogs

The target compound can be synthesized via a one-pot, I₂-promoted oxidative cyclization in 88% yield [1]. For comparison, the 4-chlorophenyl analog 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole is often accessed through multi-step syntheses with total yields around 27.8% [2]. Even within the same one-pot method, other 2,5-diaryl-1,3,4-oxadiazoles typically achieve 70–95% yields, making the 88% figure a competitive, well-validated result for this substrate [3]. This demonstrates a favorable balance of molecular complexity and synthetic efficiency.

Process Chemistry Scalability Green Chemistry

Patent-Protected Intermediate for MCH Antagonists

The target compound is explicitly claimed as the core heterocyclic moiety in a patent covering (3-(4-(aminomethyl)phenoxy or phenylthio)azetidin-1-yl)(5-phenyl-1,3,4-oxadiazol-2-yl)methanone derivatives [1]. These molecules are designed as melanin-concentrating hormone (MCH) receptor antagonists for treating obesity, anxiety, and depression. No other 2-benzoyl-5-aryl-1,3,4-oxadiazole regioisomer or simple 2-phenyl-1,3,4-oxadiazole scaffold is claimed in this patent family, creating a unique, legally-protected synthetic niche for this specific ketone intermediate.

Orexin/MCH Neuroscience Drug Discovery

Phenyl-(5-phenyl-1,3,4-oxadiazol-2-yl)methanone: Key Applications


Lead Optimization for MCH Receptor Antagonists

Medicinal chemistry teams synthesizing azetidinyl-based MCH-1 receptor modulators for obesity or CNS disorders must incorporate the (5-phenyl-1,3,4-oxadiazol-2-yl)methanone fragment to maintain patent coverage and achieve the desired MCH antagonism profile [1]. The established lipophilicity (logP 2.97) and the demonstrated 88% one-pot synthetic yield make it a reliable choice for rapid SAR exploration with good membrane permeability properties .

Analytical Method Development & QC Reference Standards

Analytical laboratories developing GC-MS or LC-MS methods for oxadiazole detection benefit from the multiple publicly available mass spectra for this compound (3 GC-MS in SpectraBase, 1 HR-MS in MassBank), providing robust reference data for method validation and compound identification [2]. The solid nature (mp 95–97 °C) and high purity facilitate accurate gravimetric preparation of standard solutions, reducing quantification errors compared to low-melting or hygroscopic analogs .

SAR Exploration of 1,3,4-Oxadiazole Scaffolds

In SAR campaigns evaluating the impact of 2-position substitution on bioactivity, this compound serves as a critical '2-benzoyl' benchmark against the 2-phenyl (unsubstituted), 2-(4-chlorophenyl), and 2-furyl analogs [3]. Its intermediate logP (2.97) and distinct electronic properties (electron-withdrawing benzoyl) bridge the gap between highly polar and highly lipophilic diaryl oxadiazoles, enabling the fine-tuning of ADME and potency profiles.

Scalable Synthesis of Preclinical Intermediates

For contract research organizations (CROs) and pharmaceutical development groups scaling up preclinical candidates, the established one-pot, metal-free I₂/K₂CO₃ synthesis yielding 88% of the target compound offers a significant cost and sustainability advantage over multi-step syntheses required for many halogenated analogs (which may achieve only ~28% total yield) [4]. This directly reduces raw material costs and waste disposal burdens in kilogram-scale preparations.

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